3-(1,3-benzothiazol-2-yl)-1-(3,4-dichlorobenzyl)-2(1H)-pyridinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1,3-Benzothiazol-2-yl)-1-(3,4-dichlorobenzyl)-2(1H)-pyridinone is a synthetic organic compound that features a complex structure combining benzothiazole, dichlorobenzyl, and pyridinone moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-benzothiazol-2-yl)-1-(3,4-dichlorobenzyl)-2(1H)-pyridinone typically involves multi-step organic reactions. One common synthetic route includes:
Formation of Benzothiazole Moiety: Starting with ortho-aminothiophenol and reacting it with carbon disulfide and a suitable base to form the benzothiazole ring.
Introduction of Dichlorobenzyl Group: The benzothiazole intermediate is then reacted with 3,4-dichlorobenzyl chloride in the presence of a base such as potassium carbonate to introduce the dichlorobenzyl group.
Formation of Pyridinone Ring: The final step involves the cyclization of the intermediate with a suitable pyridine derivative under acidic or basic conditions to form the pyridinone ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiazole moiety, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the dichlorobenzyl group, potentially converting it to a benzyl alcohol derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorinated positions of the dichlorobenzyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to substitute the chlorine atoms.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 3-(1,3-benzothiazol-2-yl)-1-(3,4-dichlorobenzyl)-2(1H)-pyridinone is studied for its potential as a ligand in coordination chemistry and as a building block for more complex molecules.
Biology
Biologically, this compound may exhibit interesting bioactivity, such as antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine
In medicine, derivatives of this compound could be explored for their therapeutic potential, particularly in targeting specific enzymes or receptors involved in disease pathways.
Industry
Industrially, the compound could be used in the development of new materials, such as polymers or dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 3-(1,3-benzothiazol-2-yl)-1-(3,4-dichlorobenzyl)-2(1H)-pyridinone would depend on its specific application. For instance, if used as an antimicrobial agent, it might inhibit bacterial enzymes or disrupt cell membrane integrity. In a medicinal context, it could interact with specific molecular targets such as enzymes, receptors, or DNA, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3-(1,3-Benzothiazol-2-yl)-1-benzyl-2(1H)-pyridinone: Lacks the dichlorobenzyl group, potentially altering its bioactivity and chemical properties.
3-(1,3-Benzothiazol-2-yl)-1-(4-chlorobenzyl)-2(1H)-pyridinone: Contains a single chlorine atom, which may affect its reactivity and interactions.
3-(1,3-Benzothiazol-2-yl)-1-(3,4-dimethoxybenzyl)-2(1H)-pyridinone: Substitution with methoxy groups instead of chlorine, which could influence its electronic properties and solubility.
Uniqueness
The presence of both the benzothiazole and dichlorobenzyl groups in 3-(1,3-benzothiazol-2-yl)-1-(3,4-dichlorobenzyl)-2(1H)-pyridinone makes it unique, potentially offering a combination of bioactivity and chemical reactivity not found in similar compounds. This dual functionality could be advantageous in applications requiring specific interactions or properties.
Properties
IUPAC Name |
3-(1,3-benzothiazol-2-yl)-1-[(3,4-dichlorophenyl)methyl]pyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12Cl2N2OS/c20-14-8-7-12(10-15(14)21)11-23-9-3-4-13(19(23)24)18-22-16-5-1-2-6-17(16)25-18/h1-10H,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCGCSYOJLFONSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC=CN(C3=O)CC4=CC(=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12Cl2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.